molecular formula C11H20Cl2N2 B3807966 N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride

N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride

Cat. No. B3807966
M. Wt: 251.19 g/mol
InChI Key: VOSNNWNFBWMPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1,2-phenylenediamine is an ortho-diamine . It’s used in various studies such as the one-pot synthesis of 1-methyl-2 (hetero)arylbenzimidazoles, preparation of 1-methyl-1 H -benzimidazole-2 (3 H )-thione, total synthesis of the angiotensin II receptor antagonist, telmisartan, and preparation of benzimidazoles from ketene dithioacetals .


Molecular Structure Analysis

The molecular structure of N-Methyl-1,2-phenylenediamine is represented by the SMILES string CNc1ccccc1N . The InChI key is RPKCLSMBVQLWIN-UHFFFAOYSA-N .


Chemical Reactions Analysis

In situ generated diazonium cations of N-Methyl-1,2-phenylenediamine were used for the electrochemical modification of glassy carbon electrode .


Physical And Chemical Properties Analysis

N-Methyl-1,2-phenylenediamine is a liquid at room temperature. It has a refractive index of 1.612 (lit.), a boiling point of 123-124 °C/10 mmHg (lit.), a melting point of 22 °C (lit.), and a density of 1.075 g/mL at 25 °C (lit.) .

Safety and Hazards

N-Methyl-1,2-phenylenediamine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261) and to wear protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

It’s worth noting that this compound is primarily used in the synthesis of intermediates for cefotiam , a cephalosporin antibiotic.

Mode of Action

As an intermediate in the synthesis of Cefotiam , it likely contributes to the antibiotic’s mechanism of action, which involves inhibiting bacterial cell wall synthesis.

Biochemical Pathways

As an intermediate in the synthesis of cefotiam , it may indirectly affect the pathways related to bacterial cell wall synthesis.

Result of Action

As an intermediate in the synthesis of Cefotiam , its effects would likely be seen in the action of the final drug product, which is known to inhibit bacterial cell wall synthesis.

properties

IUPAC Name

N,N-dimethyl-1-(3-methylphenyl)ethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-9-5-4-6-10(7-9)11(8-12)13(2)3;;/h4-7,11H,8,12H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSNNWNFBWMPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CN)N(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride
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N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride
Reactant of Route 3
N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride
Reactant of Route 4
N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride
Reactant of Route 5
N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride

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